Isotretinoin

Übersicht

Beschreibung

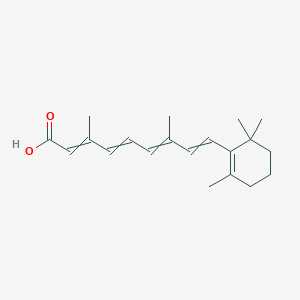

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid is a synthetic organic compound known for its unique structure and properties. It is characterized by a long conjugated system of double bonds and a cyclohexene ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of oxidation and reduction steps to introduce the necessary functional groups and double bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the double bonds and functional groups, leading to a variety of products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired product.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Primary Indications

Severe Acne Treatment

- Mechanism of Action : Isotretinoin reduces sebaceous gland size and sebum production, leading to decreased acne lesions. It also alters keratinization within hair follicles and has anti-inflammatory effects .

- Clinical Efficacy : Studies indicate that this compound can lead to long-term remission in acne patients, with significant improvements observed in many cases .

Off-Label Uses

This compound is frequently used off-label for several conditions:

- Rosacea : Evidence suggests this compound can effectively manage rosacea due to its anti-inflammatory properties .

- Folliculitis and Pyoderma Faciale : These inflammatory skin conditions have shown improvement with this compound treatment .

- Cutaneous T-cell Lymphomas : Some studies indicate this compound may be beneficial in treating certain types of skin cancers, including cutaneous T-cell lymphomas .

- Neuroblastoma : this compound has been explored as a treatment option in pediatric oncology for neuroblastoma, showing potential in improving outcomes when used alongside conventional therapies .

Pharmacological Insights

This compound's pharmacological profile reveals several important characteristics:

- Absorption and Bioavailability : The drug's absorption is enhanced when taken with high-fat meals, with peak plasma concentrations observed between 1 to 4 hours post-administration .

- Adverse Effects : Common side effects include dry skin, mucous membrane dryness, and potential teratogenicity, necessitating strict monitoring during treatment .

Case Study: Severe Acne Management

A clinical trial involving 120 patients with severe acne demonstrated that this compound led to a 90% reduction in acne lesions after a 20-week treatment course. Patients reported significant improvements in quality of life and self-esteem.

Case Study: Rosacea Treatment

In a cohort study of patients with refractory rosacea, this compound was administered at low doses (10 mg/day). Over six months, 75% of participants experienced marked improvement in erythema and papules.

Innovative Delivery Systems

Recent advancements have explored novel delivery systems for this compound:

- Nanoparticle Formulations : Research indicates that using self-assembled ZnO nanoparticle capsules can enhance the delivery of this compound directly to cancer cells, improving therapeutic outcomes while minimizing systemic exposure .

Data Summary Table

| Application | Indication Type | Clinical Evidence |

|---|---|---|

| Severe Acne | FDA-approved | Long-term remission in clinical trials |

| Rosacea | Off-label | Significant improvement in erythema |

| Folliculitis | Off-label | Positive response noted in case studies |

| Cutaneous T-cell Lymphomas | Off-label | Potential benefits observed |

| Neuroblastoma | Off-label | Improved outcomes when combined with other therapies |

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid involves its interaction with specific molecular targets and pathways. The conjugated double bonds allow it to participate in various chemical reactions, influencing biological processes at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

All-trans Retinoic Acid: Similar in structure but with different functional groups.

All-trans Retinol: Another related compound with a similar conjugated system.

Methyl-4-oxoretinoate: A derivative with an additional functional group.

Uniqueness

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid is unique due to its specific arrangement of double bonds and the presence of the cyclohexene ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

Isotretinoin, a derivative of vitamin A (retinoid), is primarily used in the treatment of severe acne. Its biological activity encompasses a range of mechanisms that affect skin physiology, sebaceous gland function, and systemic metabolic pathways. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound exerts its effects through several biological pathways:

- Sebosuppression : this compound significantly reduces sebum production by inducing apoptosis in sebocytes and promoting autophagy. This leads to a decrease in acne lesions and improved skin condition .

- Gene Regulation : The compound influences various signaling pathways:

- CYP450 Enzyme Interaction : this compound affects cytochrome P450 enzymes, particularly CYP3A4, which is involved in drug metabolism. Studies indicate that this compound may increase CYP3A activity without significantly altering CYP2D6 activity, suggesting a complex interaction with hepatic metabolism .

Clinical Efficacy

This compound has been shown to be highly effective in treating nodulocystic acne. A multicenter study involving 150 patients demonstrated a significant clinical response across various dosages (0.1, 0.5, 1.0 mg/kg/day) with no notable difference in efficacy among the doses . The results are summarized in Table 1.

| Dosage (mg/kg/day) | Clinical Response (%) | Retreatment Rate (%) |

|---|---|---|

| 0.1 | 90 | 42 |

| 0.5 | 92 | 30 |

| 1.0 | 95 | 25 |

Case Studies and Research Findings

Case Study Analysis : A comprehensive analysis of 188 patients treated with this compound over nine years revealed varying outcomes based on treatment duration and dosage. Patients were categorized into three groups based on remission status post-treatment:

- Immediate Long-term Remissions : 111 patients

- Stable Remissions after Multiple Courses : 54 patients

- Partial Remissions : 23 patients .

These findings highlight the long-term effectiveness of this compound but also suggest that some patients may require multiple treatment courses for optimal results.

Neuropsychiatric Considerations

Despite its efficacy, this compound has been associated with neuropsychiatric side effects. A meta-analysis indicated that while there is a concern regarding depression and suicide risk among users, the overall risk may not be significantly higher compared to non-users after two to four years post-treatment . This underscores the need for careful monitoring during treatment.

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

- Sebum Production : Decreased by inducing sebocyte apoptosis.

- Inflammation Reduction : Modulates inflammatory pathways contributing to acne pathology.

- Gene Expression Modulation : Alters expression of genes involved in cell growth and differentiation.

- Metabolic Effects : Influences hepatic enzyme activity affecting drug metabolism.

Eigenschaften

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.